ACC2 Inhibitory Potency: A-908292 vs. CP-640186 (Isozyme-Nonselective ACC Inhibitor)
A-908292 exhibits 2.65-fold greater potency against human ACC2 compared to CP-640186's inhibition of rat ACC2. Although species differences exist, this cross-study comparison highlights A-908292's superior target engagement potential for ACC2-focused studies [1].
| Evidence Dimension | Inhibition of ACC2 (IC50) |
|---|---|
| Target Compound Data | 23 nM (human ACC2) |
| Comparator Or Baseline | CP-640186: 61 nM (rat ACC2) |
| Quantified Difference | 2.65-fold higher potency for A-908292 |
| Conditions | Biochemical enzyme assay (in vitro) |
Why This Matters
Higher potency at ACC2 reduces the required compound concentration in in vitro assays, minimizing solvent exposure and improving assay window in high-throughput screens.
- [1] Nature Reviews Drug Discovery. Table 3: ACC inhibitors. Nat Rev Drug Discov. 2022. https://doi.org/10.1038/s41573-021-00367-2. View Source
